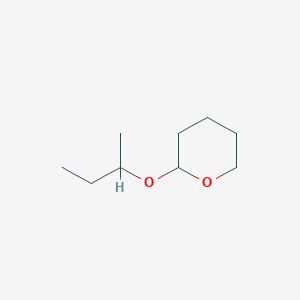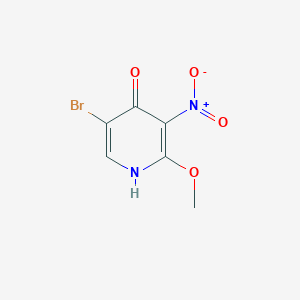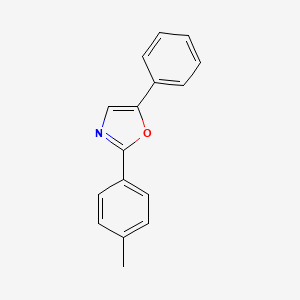
5-Phenyl-2-(p-tolyl)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-2-(p-tolyl)oxazole: is a heterocyclic compound that features an oxazole ring substituted with a phenyl group at the 5-position and a p-tolyl group at the 2-position. Oxazoles are a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-2-(p-tolyl)oxazole can be achieved through various methods. One common approach involves the cyclization of propargylic alcohols with amides in the presence of transition metal catalysts. For example, a one-pot synthesis can be performed using gold(III)-catalyzed propargylic substitution followed by gold(I)-catalyzed cyclization . The reaction typically involves heating the reaction mixture at elevated temperatures for several hours.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the choice of catalysts and solvents can be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 5-Phenyl-2-(p-tolyl)oxazole undergoes various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.
Reduction: Reduction of the oxazole ring can lead to the formation of dihydrooxazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl and p-tolyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like halogens and nitrating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Oxazolone derivatives.
Reduction: Dihydrooxazole derivatives.
Substitution: Halogenated or nitrated derivatives of the phenyl and p-tolyl groups.
Scientific Research Applications
Chemistry: 5-Phenyl-2-(p-tolyl)oxazole is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: In biological research, oxazole derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents. They exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties .
Medicine: The compound is investigated for its potential therapeutic applications. Oxazole derivatives have shown promise in the development of new drugs for treating various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the development of new catalysts and ligands for chemical reactions.
Mechanism of Action
The mechanism of action of 5-Phenyl-2-(p-tolyl)oxazole involves its interaction with specific molecular targets. The oxazole ring can bind to enzymes and receptors through various non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Comparison with Similar Compounds
- 2-Phenyl-5-(p-tolyl)oxazole
- 5-Benzyl-2-(p-tolyl)oxazole
- 5-Phenyl-2-(m-tolyl)oxazole
Comparison: 5-Phenyl-2-(p-tolyl)oxazole is unique due to the specific substitution pattern on the oxazole ring. The presence of both phenyl and p-tolyl groups imparts distinct electronic and steric properties, influencing its reactivity and biological activity. Compared to similar compounds, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for research and development .
Properties
CAS No. |
16155-60-5 |
|---|---|
Molecular Formula |
C16H13NO |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-(4-methylphenyl)-5-phenyl-1,3-oxazole |
InChI |
InChI=1S/C16H13NO/c1-12-7-9-14(10-8-12)16-17-11-15(18-16)13-5-3-2-4-6-13/h2-11H,1H3 |
InChI Key |
LTGNYHGEFNFIBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



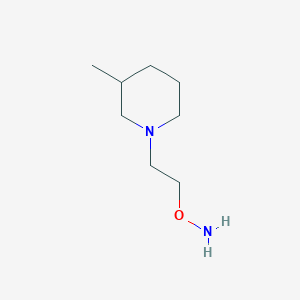
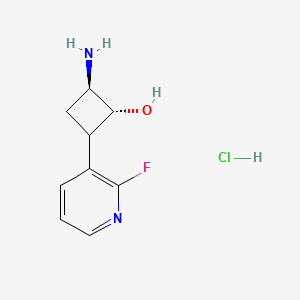
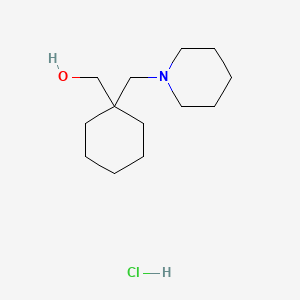
![(S)-1-(3-Cyclopentyl-7-oxo-6,7-dihydroisoxazolo[4,5-d]pyrimidin-5-yl)ethyl methanesulfonate](/img/structure/B13099452.png)
![4-Anilino-1-ethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B13099456.png)
![2-[3-(4-Fluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13099458.png)
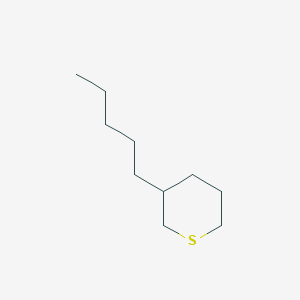
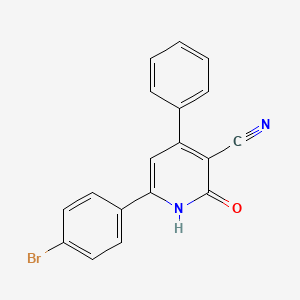
![1,5-Dihydropyrimido[5,4-e][1,2,4]triazin-5-ol](/img/structure/B13099483.png)
![Thiazolo[4,5-d]pyrimidine-2,7-diamine hydrate](/img/structure/B13099493.png)
![methyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoate](/img/structure/B13099497.png)
